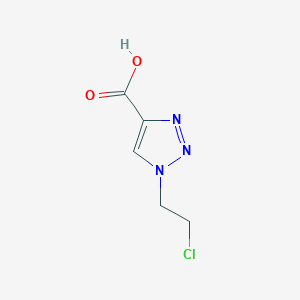

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylicacid

Description

1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2-chloroethyl substituent at the N1 position of the triazole ring. Triazole-carboxylic acids are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") and serve as intermediates in drug discovery, antimicrobial agents, and coordination chemistry . Below, we compare this compound with key derivatives reported in recent literature.

Properties

Molecular Formula |

C5H6ClN3O2 |

|---|---|

Molecular Weight |

175.57 g/mol |

IUPAC Name |

1-(2-chloroethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C5H6ClN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) |

InChI Key |

KIMWMHCEZOYKQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NN1CCCl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,3-triazole-4-carboxylic acid with 2-chloroethylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion.

In an industrial setting, the production of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid may involve larger-scale equipment and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction leverages the electron-deficient nature of the triazole system:

text1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid + Alkyne → Functionalized triazole derivatives

Conditions :

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| Phenylacetylene | 4-Phenyltriazole derivative | CuI | 78% |

| Propargylamine | Triazole-linked amino acid conjugate | CuSO₄/NaAsc | 65% |

Nucleophilic Substitution

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

textCl-CH₂-CH₂-Triazole-COOH + Nu⁻ → Nu-CH₂-CH₂-Triazole-COOH + Cl⁻

Key Findings :

-

Ammonia yields 2-aminoethyl derivatives (pharmaceutical intermediates) at 70°C in ethanol (yield: 82%) .

-

Thiophenol produces sulfanyl analogs under basic conditions (K₂CO₃/DMF, 50°C, yield: 75%) .

Esterification and Amidation

The carboxylic acid group forms esters or amides for enhanced bioavailability:

Esterification

textTriazole-COOH + ROH → Triazole-COOR + H₂O

Conditions :

Amidation

textTriazole-COOH + R₂NH → Triazole-CONR₂ + H₂O

Conditions :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | MeOH/SOCl₂ | Methyl ester | 92% |

| Amidation | Benzylamine/EDCl | Benzylamide | 81% |

Hydrolysis and Decarboxylation

Controlled hydrolysis of esters regenerates the carboxylic acid:

textTriazole-COOR + H₂O → Triazole-COOH + ROH

Conditions :

Decarboxylation occurs at elevated temperatures (150–200°C), yielding 1-(2-chloroethyl)-1H-1,2,3-triazole .

Functionalization via Bromination

Electrophilic bromination at the triazole C5 position enables further derivatization:

textTriazole-COOH + Br₂ → 5-Bromo-triazole-COOH

Conditions :

Biological Activity Modulation

Derivatives show enhanced pharmacological properties:

-

Anticancer activity : 4-Carboxamides inhibit tubulin polymerization (IC₅₀: 1.2–3.8 µM) .

-

Antibacterial activity : Methyl esters exhibit MIC values of 4–16 µg/mL against S. aureus.

This compound’s versatility in click chemistry, nucleophilic substitutions, and functional group interconversions makes it a critical intermediate in medicinal chemistry and materials science .

Scientific Research Applications

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research fields:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the disruption of cellular processes. The chloroethyl group can undergo nucleophilic substitution reactions with biological macromolecules, resulting in the formation of adducts that interfere with normal cellular functions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-chloroethyl group is expected to increase lipophilicity compared to polar substituents (e.g., hydroxyethyl) but less than aromatic groups (e.g., benzyl). This may enhance membrane permeability in biological systems .

- Synthetic Routes : Most analogs are synthesized via CuAAC, suggesting the target compound could be prepared similarly using 2-chloroethyl azide or alkyne precursors .

Key Observations :

- Antimicrobial Potential: The 2-aminophenyl derivative’s activity against V. cholerae underscores the role of aromatic substituents in targeting bacterial pathogens . The chloroethyl analog’s alkylating capability (via Cl substitution) could disrupt microbial DNA or proteins.

- Drug Development : Triazole-carboxylic acids are versatile intermediates; the chloroethyl derivative may serve as a precursor for prodrugs or metal-binding ligands in coordination chemistry .

Physicochemical Properties

Key Observations :

- Acidity/Stability : The chloroethyl group’s electron-withdrawing nature may increase the carboxylic acid’s acidity compared to alkyl-substituted analogs (e.g., cyclohexyl ).

- Thermal Stability : Unlike the ethoxyphenyl derivative, the target compound may resist decarboxylation at moderate temperatures due to the absence of a formyl group .

Biological Activity

1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 70501-68-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The chemical structure and properties of 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C5H6ClN3O2 |

| Molar Mass | 175.57 g/mol |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) |

| Melting Point | 175-177 °C |

| Boiling Point | 391.3 ± 48.0 °C (Predicted) |

| pKa | 3.28 ± 0.50 (Predicted) |

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied, particularly in the context of their medicinal applications. Compounds containing the triazole moiety have demonstrated a range of biological activities including:

- Anticancer Activity : Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development .

- Antimicrobial Properties : The presence of the triazole ring enhances the antimicrobial activity against bacteria and fungi .

- Antiviral Effects : Some studies indicate that triazole derivatives can inhibit viral replication, suggesting potential use in antiviral therapies .

The mechanisms through which 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects may include:

- DNA Interaction : Similar to other chloroethyl compounds, it may form reactive intermediates that interact with DNA, leading to cytotoxicity in cancer cells .

- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival .

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in therapeutic applications:

- Anticancer Studies : A review indicated that various triazole-containing hybrids have shown promising results in inhibiting tumor growth across multiple cancer types. For instance, compounds were tested against cell lines such as A549 (lung cancer) and HT-29 (colon cancer), revealing significant cytotoxic effects .

- Antimicrobial Testing : Research demonstrated that triazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the triazole ring could enhance antimicrobial efficacy .

- Mechanistic Insights : Investigations into the mechanism of action revealed that triazoles can induce apoptosis in cancer cells through DNA damage pathways and by activating specific cellular stress responses .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by chloroethylation using 1-chloro-2-iodoethane under basic conditions .

- Post-Functionalization : Carboxylic acid introduction via hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions .

Characterization : - NMR : Confirm regioselectivity (1,2,3-triazole substitution pattern) and chloroethyl group integration via -NMR (δ ~4.5–4.8 ppm for –CHCl) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z: 205.06 [M+H]) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) and monitor degradation products .

- FTIR : Confirm carboxylic acid (–COOH) presence via broad O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical values) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as the activation energy of triazole ring formation or chloroethyl substitution .

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions for yield maximization . Example: A 2 factorial design reduced reaction time from 24h to 8h by optimizing DMF as solvent and 60°C .

Q. What strategies address discrepancies in reported reaction yields for triazole-4-carboxylic acid derivatives?

Methodological Answer:

- Side Reaction Analysis : Investigate competing pathways (e.g., hydrolysis of the chloroethyl group under basic conditions) via LC-MS or -NMR .

- Substituent Effects : Compare steric/electronic influences using Hammett plots or computational descriptors (e.g., σ for electron-withdrawing groups) .

- Reproducibility Checks : Standardize reaction setups (e.g., inert atmosphere, anhydrous solvents) to minimize variability .

Q. What safety protocols are critical when handling this compound in catalytic or biological studies?

Methodological Answer:

- Acute Toxicity Mitigation : Use fume hoods, nitrile gloves, and sealed reaction vessels to avoid inhalation/skin contact (classified as acute toxicity Category 4) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite .

- Storage : Store at –20°C under nitrogen to prevent degradation; monitor for HCl release via pH strips .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the stability of triazole-4-carboxylic acid derivatives in aqueous media?

Methodological Answer:

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) across pH 2–8. Example: Stability decreases at pH >7 due to carboxylate anion formation, increasing hydrolysis susceptibility .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions (e.g., t = 6 months at 25°C) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecule development?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the chloroethyl group to introduce bioisosteres (e.g., fluorinated alkyl chains) and assess antimicrobial/anticancer activity .

- Conjugation Strategies : Use EDC/NHS coupling to link the carboxylic acid to peptides or nanoparticles for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.